molecular formula C17H20N2O B7586272 2-Methyl-5-phenyl-4-(pyridin-4-ylmethyl)morpholine

2-Methyl-5-phenyl-4-(pyridin-4-ylmethyl)morpholine

Cat. No. B7586272
M. Wt: 268.35 g/mol
InChI Key: LTEXIMKQCJVMLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5-phenyl-4-(pyridin-4-ylmethyl)morpholine, also known as MPMP, is a heterocyclic compound that belongs to the class of morpholines. This compound has gained significant attention due to its potential applications in various fields, including scientific research.

Mechanism of Action

The mechanism of action of 2-Methyl-5-phenyl-4-(pyridin-4-ylmethyl)morpholine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. It also activates certain receptors, such as the mu-opioid receptor, which is responsible for the analgesic effects of 2-Methyl-5-phenyl-4-(pyridin-4-ylmethyl)morpholine.
Biochemical and Physiological Effects:
2-Methyl-5-phenyl-4-(pyridin-4-ylmethyl)morpholine has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It also exhibits antitumor activity by inhibiting the proliferation of cancer cells. Moreover, it has been found to have a neuroprotective effect by reducing oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Methyl-5-phenyl-4-(pyridin-4-ylmethyl)morpholine is its wide range of biological activities, which make it an ideal candidate for use in various research studies. However, one of the limitations of 2-Methyl-5-phenyl-4-(pyridin-4-ylmethyl)morpholine is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of some experiments.

Future Directions

There are several future directions for research on 2-Methyl-5-phenyl-4-(pyridin-4-ylmethyl)morpholine. One area of research could focus on elucidating the mechanism of action of 2-Methyl-5-phenyl-4-(pyridin-4-ylmethyl)morpholine. Another area of research could focus on developing more efficient and cost-effective synthesis methods for 2-Methyl-5-phenyl-4-(pyridin-4-ylmethyl)morpholine. Additionally, further studies could be conducted to explore the potential applications of 2-Methyl-5-phenyl-4-(pyridin-4-ylmethyl)morpholine in other fields, such as drug discovery and development.

Synthesis Methods

The synthesis of 2-Methyl-5-phenyl-4-(pyridin-4-ylmethyl)morpholine involves the reaction of 2-methyl-4-(pyridin-4-ylmethyl)morpholine with phenylmagnesium bromide. The reaction takes place in the presence of a catalyst, such as copper iodide. The product obtained is then purified through column chromatography to obtain pure 2-Methyl-5-phenyl-4-(pyridin-4-ylmethyl)morpholine.

Scientific Research Applications

2-Methyl-5-phenyl-4-(pyridin-4-ylmethyl)morpholine has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. These properties make it an ideal candidate for use in various research studies.

properties

IUPAC Name

2-methyl-5-phenyl-4-(pyridin-4-ylmethyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-14-11-19(12-15-7-9-18-10-8-15)17(13-20-14)16-5-3-2-4-6-16/h2-10,14,17H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEXIMKQCJVMLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CO1)C2=CC=CC=C2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-phenyl-4-(pyridin-4-ylmethyl)morpholine

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